K₂HPO₄•3H₂O, along with its conjugate acid, dipotassium hydrogen phosphate (K₂HPO₄), forms a buffer system known as the phosphate buffer. This system is widely used in various research applications due to its:
Beyond its buffering capabilities, K₂HPO₄•3H₂O also serves as a valuable source of both phosphate (PO₄³⁻) and potassium (K⁺) ions in various research settings. These ions are essential for numerous cellular processes, including:
Dipotassium hydrogen phosphate trihydrate, also known as potassium phosphate dibasic trihydrate, is a white, odorless crystalline powder with the chemical formula K₂HPO₄·3H₂O. It has a molar mass of approximately 228.23 g/mol and is classified under the CAS number 16788-57-1. This compound is highly soluble in water, making it useful in various applications, including as a buffering agent in biochemical experiments and chromatography .
Dipotassium hydrogen phosphate trihydrate exhibits various biological activities:
Dipotassium hydrogen phosphate trihydrate can be synthesized through several methods:
Dipotassium hydrogen phosphate trihydrate has diverse applications:
Research on interaction studies involving dipotassium hydrogen phosphate trihydrate focuses on its role in biological systems:
Dipotassium hydrogen phosphate trihydrate shares similarities with other potassium phosphates but has unique characteristics:
Compound Name | Chemical Formula | Molar Mass (g/mol) | Unique Features |
---|---|---|---|
Dipotassium hydrogen phosphate trihydrate | K₂HPO₄·3H₂O | 228.23 | High solubility; used as a buffering agent |
Monopotassium phosphate | KH₂PO₄ | 136.09 | More acidic; used primarily as a fertilizer |
Potassium phosphate | K₃PO₄ | 212.26 | Highly soluble; used in food processing |
Trisodium phosphate | Na₃PO₄ | 163.94 | Used as a cleaning agent; more alkaline |
Dipotassium hydrogen phosphate trihydrate is particularly noted for its buffering capabilities and role in maintaining pH stability compared to other phosphates, making it indispensable in laboratory settings .
The synthesis and behavior of dipotassium hydrogen phosphate trihydrate are governed by well-defined chemical and physical principles. A critical mechanistic framework involves the reaction between urea phosphate (Ureaphil) and potassium hydroxide, which proceeds through neutralization under controlled conditions. The reaction mechanism follows a stoichiometric pathway where urea phosphate reacts with potassium hydroxide in a 1:1.95–2.05 molar ratio, producing dipotassium hydrogen phosphate and urea as a byproduct [1]. Temperature modulation (50–90°C) and pH control (8–9.5) are pivotal in optimizing crystal nucleation and growth, with higher temperatures accelerating reaction kinetics but requiring precise endpoint monitoring to avoid byproduct formation [1].
Crystallization dynamics further illustrate mechanistic principles. Cooling the reaction slurry to below 40°C induces supersaturation, prompting the formation of trihydrate crystals. The process adheres to classical nucleation theory, where the Gibbs free energy difference between the solution and crystalline phases drives phase transition. Centrifugation separates the crystalline product from the urea-rich filtrate, which is recycled into subsequent batches, highlighting a closed-loop mechanism that enhances sustainability [1].
Table 1: Key Parameters in Synthesis Optimization
Parameter | Range | Impact on Product Quality |
---|---|---|
Molar Ratio (Ureaphil:KOH) | 1:1.95–2.05 | Deviations reduce yield by 5–12% |
Reaction Temperature | 50–90°C | Higher temps accelerate kinetics |
Cooling Rate | <5°C/min | Prevents amorphous phase formation |
pH Control | 8.0–9.5 | Ensures crystal purity (>98%) |
Theoretical models for dipotassium hydrogen phosphate trihydrate research integrate thermodynamic and kinetic principles to predict synthesis outcomes. The reaction equilibrium model quantifies the relationship between reactant concentrations, temperature, and pH. For instance, the equilibrium constant $$ K{eq} $$ for the neutralization reaction is expressed as:
$$
K{eq} = \frac{[K2HPO4][\text{Urea}]}{[Ureaphil][KOH]^2}
$$
This model predicts yield maxima at pH 8.5–9.0 and 70°C, aligning with experimental data showing 98.3% product purity under these conditions [1].
Machine learning approaches, such as random forest regression, have been employed to correlate process variables with product characteristics. Input features include stirring speed (30–70 rpm), reaction time (20–70 minutes), and cooling rate, while output variables encompass crystal size distribution and impurity levels. These models achieve >90% accuracy in forecasting yields, enabling researchers to bypass resource-intensive trial-and-error methods [1].
Academic research on dipotassium hydrogen phosphate trihydrate is anchored in interdisciplinary frameworks that bridge inorganic chemistry, process engineering, and materials science. The hierarchical crystallization framework posits that molecular-scale interactions (e.g., hydrogen bonding between phosphate and water molecules) dictate macroscopic crystal morphology. This framework guides studies on habit modifiers, such as trace ions, which alter crystal facet growth rates and final particle geometry [1].
The closed-loop sustainability framework integrates green chemistry principles into synthesis design. By recycling urea filtrate and minimizing potassium hydroxide waste, this paradigm reduces raw material consumption by 15–20% and cuts production costs by 30% compared to conventional methods [1]. Academic curricula increasingly emphasize these frameworks to train researchers in scalable, eco-friendly manufacturing techniques.